2-(Aminomethyl)-5-methylphenol;hydrochloride
Description
2-(Aminomethyl)-5-methylphenol;hydrochloride is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminomethyl group attached to a methylphenol structure, which is further stabilized by the addition of hydrochloride. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
2-(aminomethyl)-5-methylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-9)8(10)4-6;/h2-4,10H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRXEZYTMDHYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methylphenol;hydrochloride typically involves the reaction of 5-methylsalicylaldehyde with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Synthetic Chemistry
2-(Aminomethyl)-5-methylphenol;hydrochloride serves as a crucial building block in the synthesis of various organic compounds. It is utilized in the development of:
- Schiff Base Ligands : The compound is involved in synthesizing tridentate Schiff base ligands, which are important in coordination chemistry and catalysis .
- Non-Metallocene Catalysts : It has been used to create novel non-metallocene catalysts with phenoxy-imine ligands for ethylene polymerization, showcasing its utility in polymer science .
Biological Research
The compound exhibits potential biological activities, making it a subject of interest in pharmacology:
- Antimicrobial Properties : Studies have indicated that derivatives of this compound possess antimicrobial activity, which could lead to the development of new antibacterial agents.
- Antioxidant Activity : The presence of the phenolic hydroxyl group contributes to its antioxidant properties, inhibiting oxidative stress and potentially providing protective effects against cellular damage.
Medicinal Applications
Research is ongoing to explore the therapeutic potential of this compound:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, with investigations into its effects on various cancer cell lines showing promising results in inhibiting cell proliferation.
- COX-2 Inhibition : The compound has been identified as a potential selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain management.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains | |
| Antioxidant | Scavenges free radicals, reducing oxidative stress | |
| Antitumor | Inhibits growth of cancer cell lines | |
| COX-2 Inhibition | Potential selective inhibitor for pain management |
Case Studies
- Synthesis of Novel Catalysts :
-
Evaluation of Antioxidant Properties :
- A study assessed the antioxidant capacity of the compound through DPPH radical scavenging assays, revealing significant protective effects against oxidative damage in vitro.
-
Anticancer Research :
- In vitro testing showed that this compound reduced viability in human cancer cell lines with a CC50 value indicating moderate cytotoxicity, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methylphenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 5-Methyl-2-aminophenol
- 2-(Aminomethyl)-4-methylphenol
Uniqueness
2-(Aminomethyl)-5-methylphenol;hydrochloride stands out due to its unique combination of an aminomethyl group and a methylphenol structure, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound with a broad spectrum of applications compared to its similar counterparts.
Biological Activity
2-(Aminomethyl)-5-methylphenol;hydrochloride, also known as 6-amino-m-cresol, is an organic compound that has garnered attention due to its potential biological activities. Its structure features an aminomethyl group attached to a methylphenol, which may contribute to various biochemical interactions and therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
- Chemical Formula : C8H10ClN
- CAS Number : 2460755-03-5
- Molecular Weight : 155.62 g/mol
The compound's unique chemical structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry and pharmacology.
Target of Action
The specific biological targets of this compound are not fully elucidated, but it is known to interact with various cellular processes due to its aminomethyl and phenolic groups.
Mode of Action
The aminomethyl group is a key functional component that may influence the compound's reactivity and biological interactions. Similar compounds have been shown to exhibit antioxidant properties, which could be relevant for its biological activity.
Biochemical Pathways
Research indicates that compounds with similar structures can affect several biochemical pathways, including:
- Antioxidant activity
- Antimicrobial effects
- Potential modulation of gene expression
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains. The compound exhibits significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.
Antioxidant Activity
The antioxidant properties of this compound have been investigated, indicating that it can scavenge free radicals and protect cells from oxidative stress. This activity may contribute to its therapeutic potential in preventing cellular damage associated with various diseases.
Dermal Sensitization
Research has also identified that this compound acts as a strong skin sensitizer under certain conditions. In vitro studies demonstrated significant dermal absorption when incorporated into hair dye formulations, raising concerns about its safety profile in cosmetic applications .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- A study assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 0.5%.
- Skin Absorption Studies :
- Genotoxicity Assessment :
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Aminomethyl)phenol | Aminomethyl attached to phenol | Antimicrobial |
| 5-Methyl-2-aminophenol | Methyl group on aminophenol | Antioxidant |
| 2-(Aminomethyl)-4-methylphenol | Methyl group at para position | Lesser studied |
Uniqueness : The unique combination of the aminomethyl group and methylphenol structure in this compound imparts distinct chemical reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(Aminomethyl)-5-methylphenol hydrochloride in a laboratory setting?
- Methodological Answer : The synthesis involves amine formation and cyclocondensation reactions. For example, reacting precursors like 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate and diethyl-aminoethyl chloride hydrochloride under controlled conditions to form the hydrochloride salt. Strict temperature control and anhydrous conditions are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the compound in high purity .
Q. How can researchers characterize the molecular structure and purity of 2-(Aminomethyl)-5-methylphenol hydrochloride?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the amine-methyl-phenol backbone and hydrochloride salt formation.
- Mass spectrometry (MS) to verify the molecular ion peak (e.g., expected m/z for C₈H₁₀ClNO based on related compounds in ).
- Elemental analysis to validate stoichiometry (e.g., %C, %H, %N matching theoretical values).
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .
Q. What safety protocols are essential for handling 2-(Aminomethyl)-5-methylphenol hydrochloride?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or aerosols.
- Hazard Mitigation : The compound is classified as a skin/eye irritant (GHS Category 2/2A) and may cause respiratory irritation. Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels .
Q. How should analytical standards of this compound be prepared and validated?
- Methodological Answer : Dissolve the compound in HPLC-grade methanol or water (depending on solubility) to create stock solutions. Validate standards using:
- Calibration curves (linearity R² > 0.99) across a concentration range (e.g., 1–100 µg/mL).
- Stability tests under storage conditions (e.g., -20°C vs. ambient) to ensure no degradation over time. Cross-validate with certified reference materials (CRMs) where available .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., hypnotic activity vs. lack of in vivo efficacy)?
- Methodological Answer :
- Dose-response studies : Test multiple concentrations in both in vitro (e.g., receptor binding assays) and in vivo models (e.g., rodent sleep latency tests) to identify therapeutic windows.
- Pharmacokinetic profiling : Measure bioavailability, half-life, and blood-brain barrier penetration using LC-MS/MS. Low bioavailability may explain discrepancies between in vitro potency and in vivo results .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodological Answer :
- LC-HRMS : Identify impurities (e.g., unreacted intermediates or byproducts) with high-resolution mass spectrometry.
- Spiking experiments : Add suspected impurities (e.g., 5-methylphenol derivatives) to confirm retention times and MS/MS fragmentation patterns.
- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions to simulate stability challenges .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GABAₐ for hypnotic activity). Validate docking poses with mutagenesis data.
- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns to assess residence time and conformational changes .
Q. What experimental approaches are suitable for identifying metabolites of 2-(Aminomethyl)-5-methylphenol hydrochloride?
- Methodological Answer :
- In vitro metabolism : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-HRMS.
- Isotopic labeling : Synthesize a deuterated analog to track metabolic pathways (e.g., hydroxylation or demethylation).
- Phase I/II enzyme inhibition : Use CYP450 inhibitors (e.g., ketoconazole) to identify enzymes responsible for metabolism .
Contradictions and Limitations in Current Evidence
- Synthetic Yield Variability : describes a cyclocondensation route, but yields may vary due to moisture sensitivity of intermediates. Alternative routes (e.g., reductive amination) should be explored for optimization .
- Safety Data Gaps : While GHS classifications are provided (), chronic toxicity or genotoxicity data are absent. Researchers should conduct Ames tests or micronucleus assays for long-term safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
